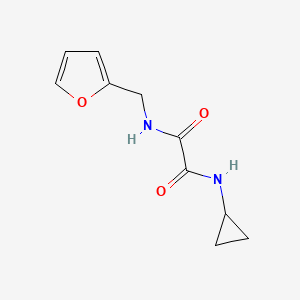![molecular formula C16H14O5S2 B5917594 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid, also known as OPDA, is a compound that has gained interest in scientific research due to its potential applications in various fields. OPDA is a derivative of 1,2-dithiolane-3-pentanoic acid and is synthesized through a multistep process involving the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide.
作用機序
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid works by binding to metals such as copper and iron, which are known to play a role in oxidative stress and cellular damage. By binding to these metals, this compound can prevent them from reacting with other molecules and causing damage. Additionally, this compound has been shown to have an inhibitory effect on enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and inhibition of enzymes involved in oxidative stress. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potentially useful tool for drug delivery and other applications. However, one limitation of using this compound is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are a number of potential future directions for research involving 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid. One area of interest is the development of new drug delivery systems using this compound as a binding agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further investigation is needed to optimize the synthesis process for this compound and to develop more efficient and cost-effective methods for producing the compound.
合成法
The synthesis of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid involves a multistep process that begins with the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of 4,1-phenylenethiodiacetic acid, which is then reacted with sodium hydroxide and hydrogen peroxide to produce this compound.
科学的研究の応用
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been studied extensively in the field of biochemistry and has shown potential as a chelating agent for metals such as copper and iron. This compound has also been studied for its potential use as an antioxidant and has been shown to exhibit strong antioxidant activity in vitro. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules.
特性
IUPAC Name |
2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S2/c17-15(18)9-22-13-5-1-11(2-6-13)21-12-3-7-14(8-4-12)23-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGJYXRCITRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)

![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)

